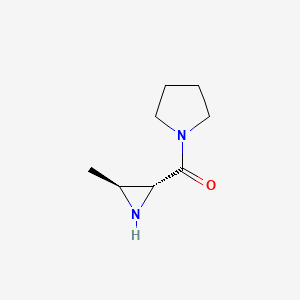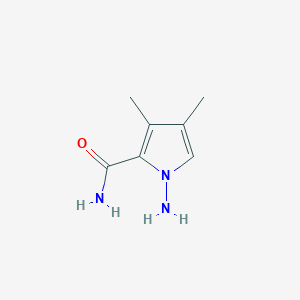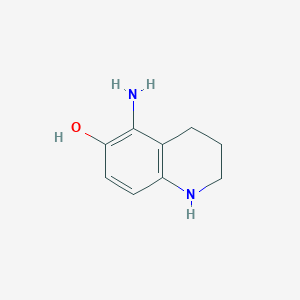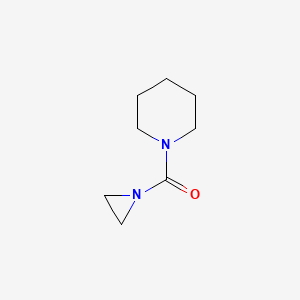![molecular formula C7H11N3O B15071876 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the desired pyrazolo-diazepine skeleton .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine: A closely related compound with similar structural features.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and exhibit similar chemical properties.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-methyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-4-8-3-2-6(5)9-10/h5,8H,2-4H2,1H3 |
Clé InChI |
VSRNSDKJVQTSIU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2CNCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
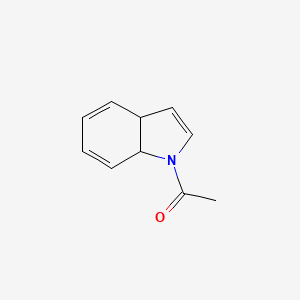
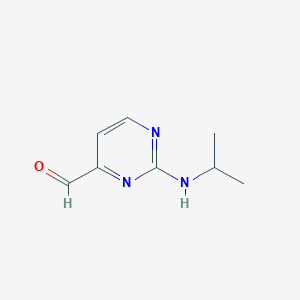
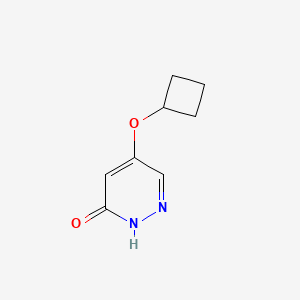

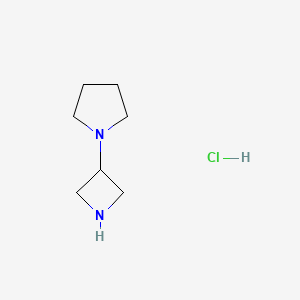
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)

